molecular formula C12H21N B2496933 2,2-Bis-(2-methyl-allyl)-pyrrolidine CAS No. 282089-89-8

2,2-Bis-(2-methyl-allyl)-pyrrolidine

Cat. No. B2496933
CAS RN: 282089-89-8
M. Wt: 179.307
InChI Key: RETNWYLUMYOAFO-UHFFFAOYSA-N
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Description

Pyrrolidine derivatives are a significant class of organic compounds due to their broad spectrum of chemical and biological activities. They are central to many synthetic and medicinal chemistry applications, serving as key intermediates in the synthesis of various alkaloids, pharmaceuticals, and complex natural products.

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves catalytic processes or nucleophilic substitutions. For example, the synthesis of enantiomerically enriched 2,4-disubstituted pyrrolidines via successive nucleophilic and electrophilic allylation mediated by bis-Boc-carbonate derived from 2-methylene-1,3-propane diol showcases the complexity and specificity of generating substituted pyrrolidines (Guoshun Luo et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including their stereochemistry, significantly influences their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common methods used for structural elucidation, providing insights into the configuration and conformation of these molecules.

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, reflecting their diverse reactivity. For instance, catalytic hydroboration and dehydrogenative silylation of alkenes demonstrate the pyrrolidine derivatives' roles in introducing functional groups and modifying molecular structures for specific applications (Jennifer V. Obligacion & P. Chirik, 2013).

Scientific Research Applications

Catalytic Synthesis Techniques

Successive nucleophilic and electrophilic allylation techniques have been developed to form enantiomerically enriched 2,4-disubstituted pyrrolidines, indicating the versatility of pyrrolidine derivatives in asymmetric synthesis. This process involves iridium-catalyzed transfer hydrogenative carbonyl C-allylation followed by Tsuji-Trost N-allylation and Mitsunobu cyclization, highlighting the compound's utility in organic synthesis (Guoshun Luo, Minglin Xiang, M. Krische, 2019).

Hydrofunctionalization and Hydroboration

Bis(imino)pyridine cobalt-catalyzed alkene isomerization-hydroboration represents a strategy for remote hydrofunctionalization with terminal selectivity. This methodology showcases the application of pyrrolidine derivatives in facilitating the hydroboration of sterically hindered substrates with high activity and selectivity, underscoring the potential for creating complex organic molecules with precise functional group placement (Jennifer V. Obligacion, P. Chirik, 2013).

Asymmetric Hydroamination

The use of P-stereogenic PNP pincer-Pd complexes in the asymmetric intramolecular hydroamination of amino-1,3-dienes leads to the synthesis of allyl-type chiral pyrrolidine derivatives. This research highlights the significance of chiral catalysts in achieving high regioselectivities and moderate enantioselectivities in the synthesis of pyrrolidine derivatives (Ze-Peng Yang, Chao Xia, Delong Liu, Yangang Liu, Masashi Sugiya, T. Imamoto, Wanbin Zhang, 2015).

Material Science Applications

Research into the synthesis of geminal bis(hydroxymethyl)pyrrolidine and pyrrolizidine imino sugars provides a foundation for creating polyhydroxylated compounds with potential applications in material science, pharmaceuticals, and as building blocks for more complex chemical entities (Frank Schieweck, H. Altenbach, 2001).

High-Performance Polymers

Novel polyimides derived from pyridine-containing monomers highlight the role of pyrrolidine derivatives in the development of high-performance materials. These polymers exhibit excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for advanced electronic applications (Xiaolong Wang, Yan-feng Li, Tao Ma, Shujiang Zhang, Chenliang Gong, 2006).

properties

IUPAC Name

2,2-bis(2-methylprop-2-enyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-10(2)8-12(9-11(3)4)6-5-7-13-12/h13H,1,3,5-9H2,2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETNWYLUMYOAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1(CCCN1)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis-(2-methyl-allyl)-pyrrolidine

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